
N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide
Vue d'ensemble
Description
N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide, also known as MTAA, is a hydrazone compound that has attracted attention in the field of medicinal chemistry due to its potential therapeutic applications. MTAA has been synthesized and studied for its biological properties, including its mechanism of action and physiological effects.
Mécanisme D'action
N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide exerts its biological effects through the inhibition of key enzymes and signaling pathways involved in various cellular processes. For example, N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide also inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been found to have various biochemical and physiological effects, including anti-tumor, neuroprotective, and anti-inflammatory properties. N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to induce apoptosis and inhibit cell cycle progression in cancer cells, leading to a decrease in tumor growth. In neuroprotection, N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been found to reduce oxidative stress and inflammation in the brain, protecting neurons from damage. In anti-inflammatory agents, N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to reduce the production of pro-inflammatory cytokines and inhibit inflammation in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has several advantages for lab experiments, including its high yield and purity, as well as its well-defined mechanism of action. However, there are also limitations to its use in lab experiments, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for the study of N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide, including its potential use as a therapeutic agent in cancer, neuroprotection, and anti-inflammatory agents. Further research is needed to investigate its toxicity, pharmacokinetics, and potential side effects in humans. Additionally, the development of more efficient synthesis methods and analogs of N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Applications De Recherche Scientifique
N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and anti-inflammatory agents. In cancer research, N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. In neuroprotection, N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been found to protect neurons from oxidative stress and reduce inflammation in the brain. In anti-inflammatory agents, N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models.
Propriétés
IUPAC Name |
N-[(E)-(4-methoxy-2,3-dimethylphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-12-13(2)15(21-3)5-4-14(12)10-17-18-16(20)11-19-6-8-22-9-7-19/h4-5,10H,6-9,11H2,1-3H3,(H,18,20)/b17-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALDHYIXHNJJJF-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)C=NNC(=O)CN2CCSCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1C)OC)/C=N/NC(=O)CN2CCSCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-methoxy-2,3-dimethylphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,8-dimethyl-5-(trifluoroacetyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B3837508.png)
![N-cyclopropyl-2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B3837516.png)
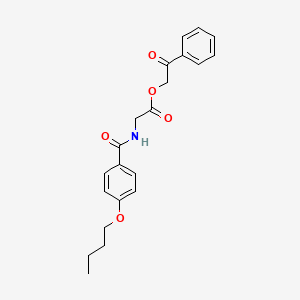
![2-[(3-methoxyphenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3837529.png)
![2-[(3-methyl-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3837535.png)
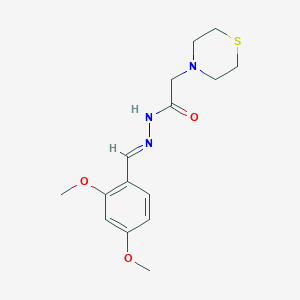

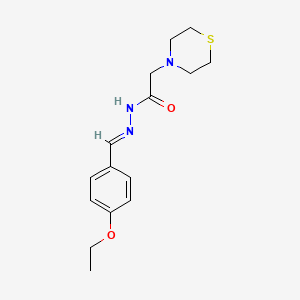


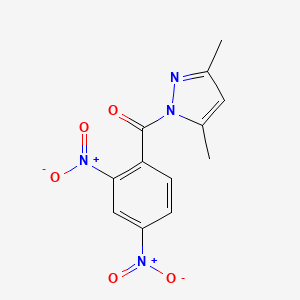
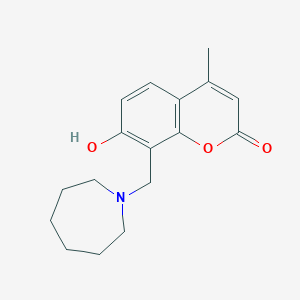
![3-amino-4-anilino-N-benzylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3837573.png)
![6-amino-3-methyl-4-(5-nitro-2-furyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3837578.png)